H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH
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Overview
Description
The compound H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH is a peptide composed of the amino acids arginine, aspartic acid, glycine, glutamine, isoleucine, leucine, serine, threonine, tryptophan, and tyrosine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Site-directed mutagenesis kits, chemical modification reagents
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism by which H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of molecular events. The molecular targets and pathways involved can include:
Receptors: Binding to cell surface receptors, initiating signal transduction pathways.
Enzymes: Acting as substrates or inhibitors of specific enzymes, modulating their activity.
Comparison with Similar Compounds
H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH: can be compared with other peptides of similar length and composition. Similar compounds include:
- H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-OH
- H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Tyr-OH
- H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-NH2
The uniqueness of This compound lies in its specific sequence and the presence of both tryptophan and tyrosine, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C56H83N15O17 |
---|---|
Molecular Weight |
1238.3 g/mol |
IUPAC Name |
(3S)-4-[[2-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H83N15O17/c1-6-28(4)45(70-49(81)36(17-18-42(58)75)64-43(76)25-63-48(80)39(23-44(77)78)65-47(79)34(57)11-9-19-61-56(59)60)53(85)66-37(20-27(2)3)50(82)69-41(26-72)52(84)71-46(29(5)73)54(86)67-38(22-31-24-62-35-12-8-7-10-33(31)35)51(83)68-40(55(87)88)21-30-13-15-32(74)16-14-30/h7-8,10,12-16,24,27-29,34,36-41,45-46,62,72-74H,6,9,11,17-23,25-26,57H2,1-5H3,(H2,58,75)(H,63,80)(H,64,76)(H,65,79)(H,66,85)(H,67,86)(H,68,83)(H,69,82)(H,70,81)(H,71,84)(H,77,78)(H,87,88)(H4,59,60,61)/t28-,29+,34-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1 |
InChI Key |
MGPOPUCGGYKRPB-POSOLVMASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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